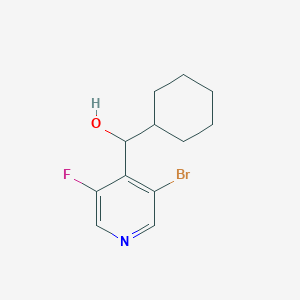
(3-Bromo-5-fluoropyridin-4-yl)(cyclohexyl)methanol
Descripción general
Descripción
(3-Bromo-5-fluoropyridin-4-yl)(cyclohexyl)methanol is a useful research compound. Its molecular formula is C12H15BrFNO and its molecular weight is 288.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
(3-Bromo-5-fluoropyridin-4-yl)(cyclohexyl)methanol is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article explores its biological activity, focusing on its mechanism of action, efficacy against various pathogens, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound features a pyridine ring substituted with bromine and fluorine atoms, linked to a cyclohexyl group through a methanol moiety. The structural formula can be represented as follows:
Research indicates that compounds with similar structures often interact with specific biological targets, such as enzymes or receptors involved in disease pathways. For instance, studies on pyridine derivatives suggest they may act as inhibitors of key enzymes in viral replication or bacterial growth.
Inhibition Studies
In vitro assays have demonstrated that related compounds can inhibit the activity of important targets like SARS-CoV-2 3CL protease and Mycobacterium tuberculosis enzymes. For example, compounds designed based on pyridine frameworks exhibited varying inhibitory effects, with IC50 values indicating their potency.
Structure-Activity Relationships (SAR)
The biological activity of this compound can be influenced by modifications to its structure. The following table summarizes key findings from SAR studies involving similar compounds:
| Compound | Substituent | IC50 (µM) | Activity Description |
|---|---|---|---|
| B1 | Cyclohexyl | 8.54 | Moderate inhibition |
| B2 | 4-Br phenyl | 2.46 | Strong inhibition |
| B4 | Cl at C-5 | 4.79 | Enhanced activity |
| B6 | Aldehyde | 3.32 | Potent inhibitor |
These findings suggest that the presence and position of substituents significantly affect the compound's inhibitory potency.
Case Studies
Several case studies have highlighted the potential therapeutic applications of compounds structurally related to this compound:
- Antiviral Activity : A study demonstrated that similar pyridine derivatives effectively inhibited SARS-CoV-2 replication in vitro, suggesting a potential role in COVID-19 treatment.
- Antitubercular Properties : Research on related compounds showed promising results against Mycobacterium tuberculosis, with several derivatives achieving low MIC values (<0.016 μg/mL) and minimal cytotoxicity.
- Safety Profile : Toxicological assessments indicated that many pyridine-based compounds exhibit favorable safety profiles, making them suitable candidates for further development.
Propiedades
IUPAC Name |
(3-bromo-5-fluoropyridin-4-yl)-cyclohexylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrFNO/c13-9-6-15-7-10(14)11(9)12(16)8-4-2-1-3-5-8/h6-8,12,16H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNFNLOGQSXGZQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(C2=C(C=NC=C2F)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















